

An In-depth Technical Guide to 4-Phenoxyisoquinoline Derivatives in Medicinal Chemistry

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Compound of Interest

Compound Name: 4-Phenoxyisoquinoline

Cat. No.: B15067511

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Introduction

The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a phenoxy group at the 4-position of the isoquinoline ring system gives rise to the **4-phenoxyisoquinoline** core, a structure that has recently garnered attention as a key intermediate in the synthesis of novel therapeutic agents. While the exploration of **4-phenoxyisoquinoline** derivatives is not as extensive as that of their quinoline and quinazoline bioisosteres, the existing data suggests significant potential for this compound class in drug discovery.

This technical guide provides a comprehensive overview of **4-phenoxyisoquinoline** derivatives in medicinal chemistry. It covers the core chemical features, known synthetic routes, and the biological activities of specific derivatives, drawing comparisons with the more extensively studied 4-phenoxyquinoline and 4-phenoxyquinazoline analogues to highlight potential therapeutic applications and guide future research.

The 4-Phenoxyisoquinoline Scaffold: A Bioisosteric Perspective

In medicinal chemistry, the principle of bioisosteric replacement is a powerful strategy for lead optimization. Bioisosteres are functional groups or molecules that have similar physical and chemical properties, which can elicit comparable biological responses. The replacement of a quinoline ring with an isoquinoline ring is a classic example of bioisosteric modification. This subtle change in the position of the nitrogen atom can significantly alter a molecule's biological activity, selectivity, and pharmacokinetic properties.

The rationale for investigating **4-phenoxyisoquinoline** derivatives often stems from the established biological activities of their 4-phenoxyquinoline counterparts, which are known to exhibit potent anticancer properties, often through the inhibition of various protein kinases. The isoquinoline scaffold offers a different spatial arrangement of hydrogen bond donors and acceptors, which can lead to altered binding interactions with biological targets.

Synthesis of 4-Phenoxyisoquinoline Derivatives

The synthesis of the **4-phenoxyisoquinoline** core can be achieved through several synthetic routes. A general approach involves the construction of the isoquinoline ring system followed by the introduction of the phenoxy group, or vice versa.

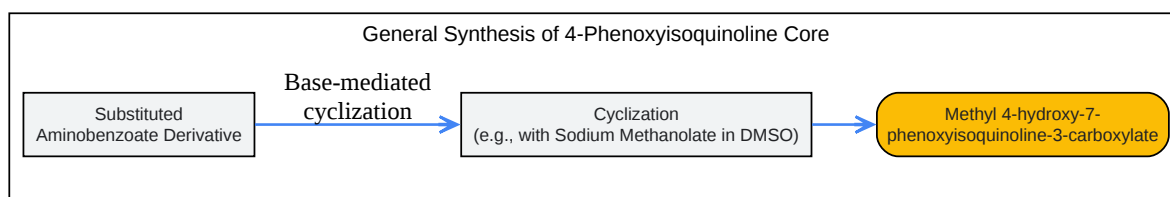
A key intermediate for several **4-phenoxyisoquinoline** derivatives is Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate. One synthetic method for this compound involves the cyclization of a substituted aminobenzoate derivative.

Experimental Protocol: Synthesis of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

A general procedure for the synthesis of Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is as follows:

- A solution of sodium methanolate in methanol is prepared under an ice bath.
- This solution is added dropwise to a solution of methyl 2-[(methoxycarbonylmethyl)(toluene-4-sulfonyl)amino]methyl-4-phenoxybenzoate in dimethyl sulfoxide (DMSO).
- The reaction mixture is stirred at room temperature for several hours to facilitate the cyclization reaction.

- Upon completion, the methanol is removed under reduced pressure.
- The residue is diluted with water, and the pH is adjusted to 10 with hydrochloric acid.
- The product is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
- The solvent is evaporated, and the crude product is purified by column chromatography to yield the desired Methyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate as a white solid[1].



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General synthetic workflow for the **4-phenoxyisoquinoline** core.

Biological Activity of 4-Phenoxyisoquinoline Derivatives

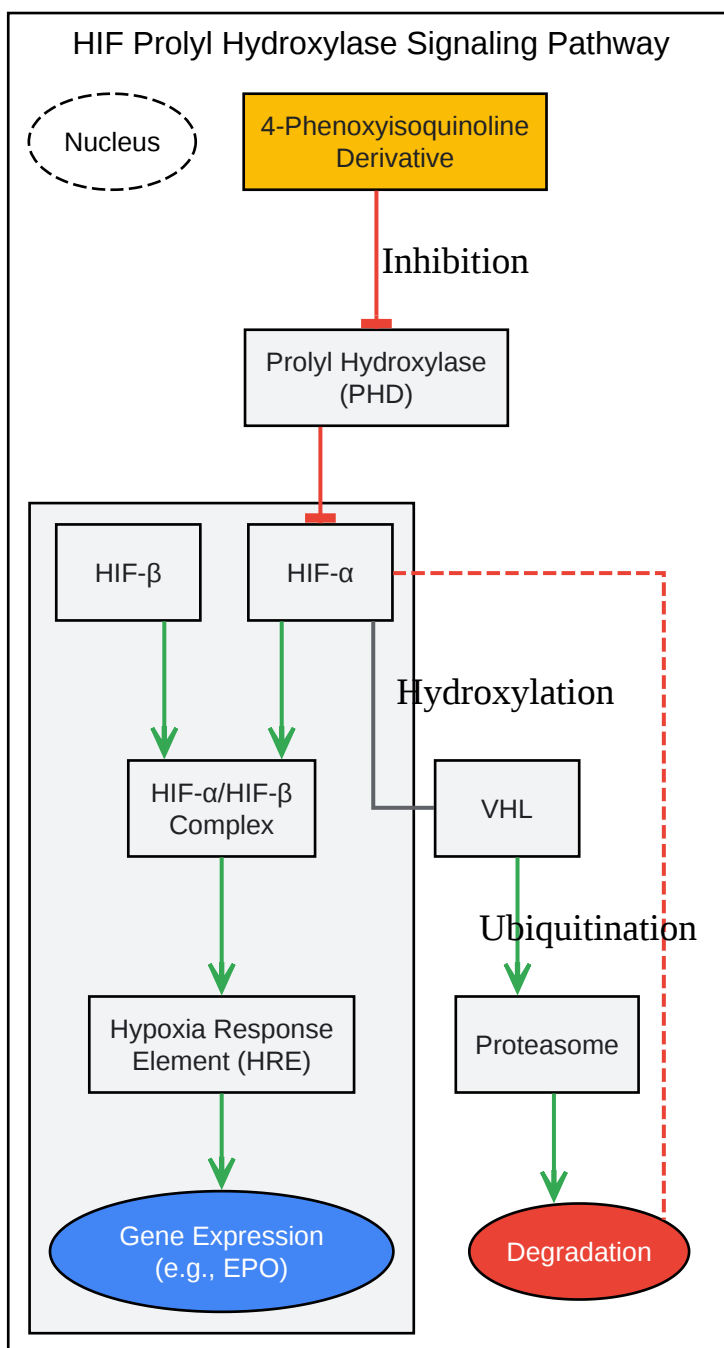
The primary therapeutic area where **4-phenoxyisoquinoline** derivatives have been investigated is in the context of hypoxia-inducible factor (HIF) prolyl hydroxylase inhibition.

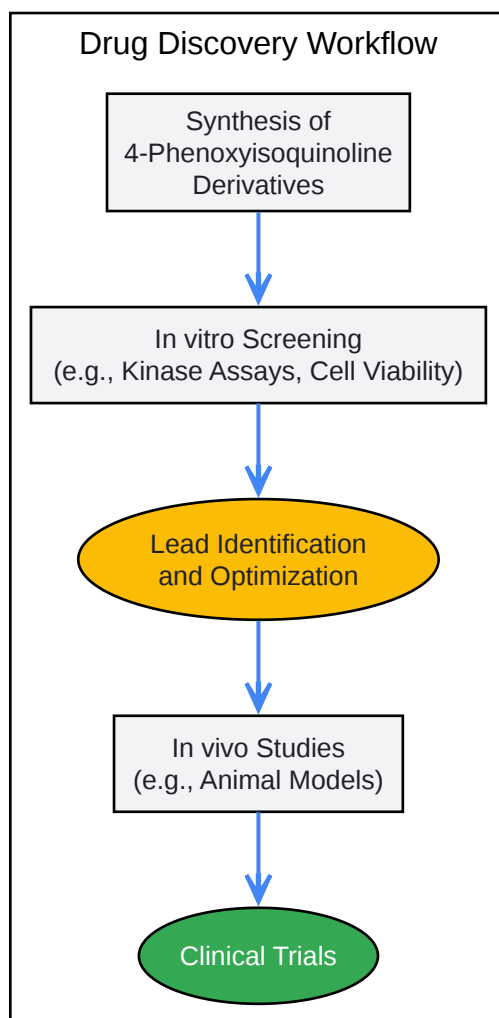
HIF Prolyl Hydroxylase Inhibition

Hypoxia-inducible factors (HIFs) are transcription factors that play a crucial role in the cellular response to low oxygen levels (hypoxia). Under normoxic conditions, HIF- α subunits are targeted for degradation by prolyl hydroxylase domain (PHD) enzymes. Inhibition of PHDs stabilizes HIF- α , leading to the transcription of genes involved in erythropoiesis, angiogenesis, and other adaptive responses. This mechanism is therapeutically relevant for the treatment of anemia, particularly in patients with chronic kidney disease.

A notable example of a **4-phenoxyisoquinoline** derivative designed as a PHD inhibitor is Roxadustat, which utilizes a 4-hydroxy-1-methyl-7-phenoxyisoquinoline-3-carbonyl glycine core structure. While Roxadustat itself is a potent therapeutic, the exploration of other derivatives within this class is an active area of research.

One patented derivative is 4-(1-Cyano-4-hydroxy-7-phenoxyisoquinoline-3-carboxamido)-4-methylpentanoic acid. This compound is designed to inhibit HIF hydroxylase, suggesting its potential application in treating conditions associated with hypoxia.





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References

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